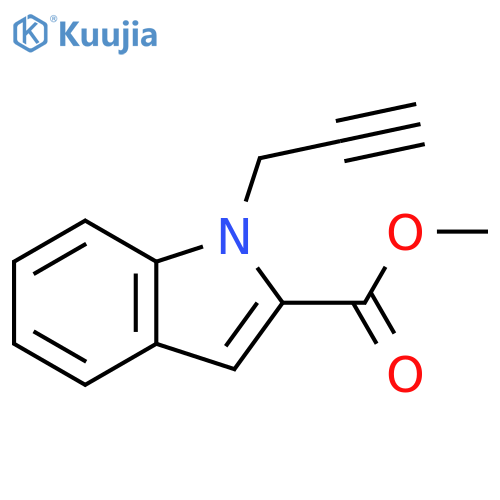

Cas no 136178-49-9 (Methyl 1-(prop-2-ynyl)indole-2-carboxylate)

Methyl 1-(prop-2-ynyl)indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-(prop-2-ynyl)indole-2-carboxylate

- 1H-Indole-2-carboxylic acid, 1-(2-propyn-1-yl)-, methyl ester

- SCHEMBL7425163

- EN300-7551598

- 136178-49-9

- Methyl 1-prop-2-ynylindole-2-carboxylate

- methyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate

- Z4323507623

-

- インチ: 1S/C13H11NO2/c1-3-8-14-11-7-5-4-6-10(11)9-12(14)13(15)16-2/h1,4-7,9H,8H2,2H3

- InChIKey: ITGHMEOMSDEYBB-UHFFFAOYSA-N

- ほほえんだ: N1(CC#C)C2=C(C=CC=C2)C=C1C(OC)=O

計算された属性

- せいみつぶんしりょう: 213.078978594g/mol

- どういたいしつりょう: 213.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.07±0.1 g/cm3(Predicted)

- ふってん: 351.0±22.0 °C(Predicted)

Methyl 1-(prop-2-ynyl)indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7551598-5.0g |

methyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95.0% | 5.0g |

$2152.0 | 2025-02-24 | |

| Aaron | AR028Z9K-1g |

methyl1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95% | 1g |

$1047.00 | 2025-02-17 | |

| Aaron | AR028Z9K-2.5g |

methyl1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95% | 2.5g |

$2025.00 | 2025-02-17 | |

| 1PlusChem | 1P028Z18-10g |

methyl1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95% | 10g |

$4006.00 | 2023-12-22 | |

| Aaron | AR028Z9K-500mg |

methyl1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95% | 500mg |

$822.00 | 2025-02-17 | |

| Enamine | EN300-7551598-0.1g |

methyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95.0% | 0.1g |

$257.0 | 2025-02-24 | |

| Enamine | EN300-7551598-0.5g |

methyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95.0% | 0.5g |

$579.0 | 2025-02-24 | |

| Enamine | EN300-7551598-0.25g |

methyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95.0% | 0.25g |

$367.0 | 2025-02-24 | |

| 1PlusChem | 1P028Z18-250mg |

methyl1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95% | 250mg |

$516.00 | 2023-12-22 | |

| 1PlusChem | 1P028Z18-5g |

methyl1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate |

136178-49-9 | 95% | 5g |

$2722.00 | 2023-12-22 |

Methyl 1-(prop-2-ynyl)indole-2-carboxylate 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

Methyl 1-(prop-2-ynyl)indole-2-carboxylateに関する追加情報

Methyl 1-(prop-2-ynyl)indole-2-carboxylate: A Comprehensive Overview

Methyl 1-(prop-2-ynyl)indole-2-carboxylate (CAS No: 136178-49-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic biology. This compound, characterized by its indole ring structure substituted with a propargyl group and a methyl ester, exhibits unique chemical properties that make it an invaluable tool in modern research and development.

The indole moiety in Methyl 1-(prop-2-ynyl)indole-2-carboxylate is a key structural feature that contributes to its biological activity. Indoles are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of anticancer agents and antimicrobial therapies. The propargyl group attached to the indole ring enhances the molecule's reactivity, making it an excellent substrate for click chemistry reactions.

One of the most exciting developments involving Methyl 1-(prop-2-ynyl)indole-2-carboxylate is its application in the synthesis of bioactive molecules. Researchers have successfully utilized this compound as a building block for constructing complex natural product analogs. For instance, its use in the total synthesis of alkaloids has demonstrated its potential in advancing drug discovery pipelines.

In addition to its role in medicinal chemistry, Methyl 1-(prop-2-ynyl)indole-2-carboxylate has found applications in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with unique optical and electronic properties. These materials hold promise for use in advanced optoelectronic devices and sensors.

From a synthetic perspective, Methyl 1-(prop-2-ynyl)indole-2-carboxylate can be synthesized via several routes, including palladium-catalyzed cross-coupling reactions and organocopper-mediated processes. The choice of synthesis method depends on the desired scale, cost-effectiveness, and the availability of starting materials. Recent advancements in catalytic methods have further streamlined the production of this compound, making it more accessible for large-scale applications.

The methyl ester group in Methyl 1-(prop-2-ynyl)indole-2-carboxylate plays a crucial role in modulating the compound's solubility and stability. This feature is particularly advantageous in pharmaceutical formulations where precise control over drug delivery is essential. Moreover, the ester group can be readily modified to introduce additional functionality, enabling researchers to tailor the compound's properties for specific applications.

Recent studies have also explored the use of Methyl 1-(prop-2-ynyl)indole-2-carboxylate in click chemistry reactions. The propargyl group serves as an excellent alkyne component in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, facilitating the rapid construction of complex molecular architectures. This capability has significantly expanded the scope of click chemistry applications across various disciplines.

In terms of biological activity, Methyl 1-(prop-2-yinl)indole=carboxlate has shown promising results in preclinical studies targeting cancer cells. Its ability to inhibit key enzymes involved in cell proliferation and apoptosis suggests potential as a lead compound for anticancer drug development.

Furthermore, Methyl 1-(prop= yinl)indole=carboxlate has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. This property makes it a compelling candidate for developing new generations of antibiotics, which are urgently needed to combat rising antimicrobial resistance.

Looking ahead, Methyl 1-(prop= yinl)indole=carboxlate is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of structural features and reactivity positions it as a valuable tool for addressing some of today's most pressing challenges in science and technology.

136178-49-9 (Methyl 1-(prop-2-ynyl)indole-2-carboxylate) 関連製品

- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1702193-02-9(4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)

- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)

- 2331260-28-5(C-Oxetan-3-yl-methylamine tosylate)

- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)

- 3637-14-7(5-Oxooctanoic acid)

- 2172126-11-1(3-(4-chloro-3-methylphenyl)-2-cyanopropanoic acid)

- 1807118-89-3(5-Bromo-3-difluoromethyl-2-nitropyridine)

- 802559-15-5(2-Phenyl-3-piperidin-1-yl-propan-1-ol)

- 899736-76-6(5-amino-1-(4-bromophenyl)methyl-N-(3,4-dimethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)